Phenylacetaldehyde

Catalog No.
S539469
CAS No.
122-78-1
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetaldehyde

CAS Number

122-78-1

Product Name

Phenylacetaldehyde

IUPAC Name

2-phenylacetaldehyde

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

DTUQWGWMVIHBKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC=O

Solubility

Slightly soluble in water; insoluble in water; soluble in oils, propylene glycol
1 mL in 2 mL 80% ethanol (in ethanol)

Synonyms

Phenylacetaldehyde; NSC 406309; NSC-406309; NSC406309

Canonical SMILES

C1=CC=C(C=C1)CC=O

Description

The exact mass of the compound Phenylacetaldehyde is 120.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; insoluble in water; soluble in oils, propylene glycol1 ml in 2 ml 80% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406309. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of phenylacetaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Fragrance Chemistry

Phenylacetaldehyde is a crucial building block in fragrance research due to its contribution to floral and honey-like scents []. Scientists utilize it to understand the olfactory system's response to specific aromatic components. This knowledge helps create more complex and desirable fragrances for perfumes, cosmetics, and other applications [].

Food Science Research

Food scientists use phenylacetaldehyde to investigate flavor profiles and develop new food products. Its presence in various foods like honey, strawberries, and cocoa beans makes it a valuable tool for understanding how these flavors develop and interact with other ingredients [2].

Insect Attractant Studies

Phenylacetaldehyde's role as a potent moth attractant makes it a subject of research in pest control. Scientists study its chemical structure and interaction with insect olfactory receptors to develop efficient traps and repellents [2]. This research holds promise for developing more targeted and environmentally friendly pest management strategies.

Biological Pathway Investigations

Phenylacetaldehyde is a key intermediate in the metabolic pathway for the amino acid phenylalanine. Researchers study its role in this pathway to understand various biological processes, including protein synthesis and neurotransmitter production. This knowledge can provide insights into human health and disease development.

Organic Synthesis Applications

Phenylacetaldehyde serves as a valuable starting material for the synthesis of more complex organic molecules. Researchers utilize it to create pharmaceuticals, pesticides, and other functional materials []. Its well-defined chemical properties and reactivity make it a versatile tool for organic chemists.

Phenylacetaldehyde is an organic compound characterized by its chemical formula C8H8OC_8H_8O and a molecular weight of approximately 120.15 g/mol. It is classified as an aldehyde, specifically an aromatic aldehyde, featuring a phenyl group attached to an acetaldehyde moiety. This compound is naturally occurring, derived primarily from the amino acid phenylalanine, and is found in various natural sources, including chocolate, flowers, and certain insect pheromones. Its aroma is often described as sweet and floral, making it a valuable ingredient in the fragrance industry .

Phenylacetaldehyde interacts with various biological systems. Here are two notable mechanisms:

  • Fragrance perception: In insects, phenylacetaldehyde acts as an olfactory attractant. It binds to specific olfactory receptors, triggering neural responses that guide them towards flowers or food sources containing the compound.
  • Antimicrobial activity: Studies suggest phenylacetaldehyde may possess antimicrobial properties against certain bacteria and fungi. The exact mechanism is still under investigation but might involve disrupting microbial cell membranes.

  • Oxidation: It can be readily oxidized to form phenylacetic acid. This transformation can occur via various enzymatic pathways as well as through thermal reactions .
  • Aldol Condensation: The compound can undergo aldol condensation reactions, leading to the formation of various products that serve as Michael acceptors and donors .
  • Maillard Reaction: Phenylacetaldehyde can be formed through the Maillard reaction between glucose and phenylalanine, particularly under heating conditions such as steaming .

Phenylacetaldehyde exhibits notable biological activities. It serves as a metabolite in various organisms, including humans and yeast. In yeast, it plays a role in the phenylalanine metabolism pathway. The compound has been identified as potentially toxic, particularly at higher concentrations. Additionally, it has been implicated in the flavor profile of certain foods and is recognized for its role in attracting specific insect species .

Various methods are employed to synthesize phenylacetaldehyde:

  • Dehydrogenation of 2-Phenylethanol: This method utilizes silver or gold catalysts to convert 2-phenylethanol into phenylacetaldehyde.
  • Wacker Oxidation: Styrene can be oxidized using aqueous mercury(II) sulfate to yield phenylacetaldehyde.
  • Strecker Degradation: This process involves the degradation of phenylalanine, leading to the formation of phenylacetaldehyde.
  • Darzens Reaction: A reaction between benzaldehyde and chloroacetate esters can also produce this compound .

Phenylacetaldehyde has diverse applications across various fields:

  • Fragrance Industry: It is widely used in perfumes and scented products due to its pleasant aroma.
  • Flavoring Agent: The compound is added to food products for its sweet flavor profile.
  • Polymer Synthesis: It acts as a rate-controlling additive in polyester production.
  • Natural Medicine: Phenylacetaldehyde has been associated with antibiotic properties in maggot therapy .

Research indicates that phenylacetaldehyde interacts with various biological systems. For instance, it has been shown to be a secondary metabolite of styrene exposure, which raises concerns regarding its potential toxicity. Additionally, studies highlight its role as a flavor-active compound during food processing, particularly through thermal reactions that enhance its production .

Phenylacetaldehyde shares similarities with several other compounds, particularly those within the aldehyde family. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
BenzaldehydeC₇H₆OSimple aromatic aldehyde; primarily used in flavoring and fragrances.
2-PhenylethanolC₈H₁₀OAlcohol form; often converted into phenylacetaldehyde via dehydrogenation.
VanillinC₈H₈O₃Contains a methoxy group; known for its use in flavoring and fragrance.
SalicylaldehydeC₇H₆O₂Contains a hydroxyl group; used in perfumes and pharmaceuticals.
AcetophenoneC₈H₈OKetone structure; utilized in fragrances and as a solvent.

Phenylacetaldehyde's unique characteristic lies in its dual role as both a flavoring agent and a biosynthetic intermediate derived from phenylalanine metabolism, distinguishing it from other aromatic aldehydes .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Colorless oily liquid that polymerizes and becomes thicker on standing; Odor like lilac and hyacinth; mp = 33-34 deg C; [Merck Index] Colorless to yellow liquid; [Acros Organics MSDS]
Solid
Colourless to slighty yellow oily liquid; very powerful and penetrating pungent green floral and sweet odour of hyacinth type

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Exact Mass

120.057514874 g/mol

Monoisotopic Mass

120.057514874 g/mol

Boiling Point

195 °C
195.0 °C

Heavy Atom Count

9

Density

1.023-1.045

LogP

1.78
1.78 (LogP)
1.78

Appearance

Solid powder

Melting Point

120.5 - 121.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U8J5PLW9MR

GHS Hazard Statements

Aggregated GHS information provided by 1707 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (77.09%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (96.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (77.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.39 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

122-78-1

Metabolism Metabolites

Phenylacetaldehyde is a known human metabolite of fentanyl.

Wikipedia

Phenylacetaldehyde
Desmosterol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Benzeneacetaldehyde: ACTIVE

Dates

Modify: 2023-08-15

Interaction pattern of histidine, carnosine and histamine with methylglyoxal and other carbonyl compounds

Raheleh Ghassem Zadeh, Varoujan Yaylayan
PMID: 33933976   DOI: 10.1016/j.foodchem.2021.129884

Abstract

The ability of histidine to scavenge sugar-derived 1,2-dicarbonyl compounds was investigated using aqueous methanolic model systems containing histidine or histamine in the presence of glucose, methylglyoxal, or glyoxal. The samples were prepared either at room temperature (RT) or at 150 °C and analyzed using ESI-qTOF-MS/MS and isotope labeling technique. Replacing glucose with [U-
C
]glucose allowed the identification of glucose carbon atoms incorporated in the products. Various sugar-generated carbonyl compounds ranging in size from C1 to C6 were captured by histidine or histamine. The majority of the fragments incorporated were either C3 or C2 units originating from glyoxal (C2) or methylglyoxal (C3). The ESI-qTOF-MS/MS analysis indicated that histamine could react with either of the two carbonyl carbons of methylglyoxal utilizing the α-amino group and/or the imidazolium moiety. Furthermore, when histidine was added to 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) generating model system, it completely suppressed the formation of PhIP due to scavenging of phenylacetaldehyde.


The Use of Sour and Sweet Whey in Producing Compositions with Pleasant Aromas Using the Mold

Kamila Szudera-Kończal, Kamila Myszka, Piotr Kubiak, Małgorzata A Majcher
PMID: 32865406   DOI: 10.1021/acs.jafc.0c03979

Abstract

Fermented products with a pleasant aroma and with strong honey, rose, and fruit odor notes were developed through the biotransformation of a medium containing sour or sweet whey with the addition of l-phenylalanine by the
mold. In order to obtain the strong honey-rose aroma,
strains were screened and fermentation conditions were optimized to achieve a preferable ratio (>1) of phenylacetaldehyde to 2-phenylethanol by the Ehrlich pathway. This allowed post-fermentation products with the ratio of concentrations of phenylacetaldehyde to 2-phenylethanol being 1.7:1. Additionally, the use of gas chromatography-olfactometry (GC-O) analysis and the calculation of odor activity values (OAVs) allowed 10 key odorants to be identified in post-fermentation products. The highest OAVs were found for phenylacetaldehyde with a honey odor in both sour and sweet whey cultures (3010 and 1776, respectively). In the variant with sour whey, the following compounds with the highest OAVs were 3-methyl-1-butanol (131), 3-(methylthio)-propanal (119), 3-methylbutanal (90), dimethyl trisulfide (71), 2,3-butanedione (37), and 2-phenylethanol (29). In the post-fermentation product with sweet whey, the following compounds with the highest OAVs were 3-(methylthio)-propanal (112), dimethyl trisulfide (69), and 2,3-butanedione (41).


Caffeic acid assists microwave heating to inhibit the formation of mutagenic and carcinogenic PhIP

Nana Zhang, Yanfang Chen, Yueliang Zhao, Daming Fan, Lijie Li, Bowen Yan, Guanjun Tao, Jianxin Zhao, Hao Zhang, Mingfu Wang
PMID: 32092610   DOI: 10.1016/j.foodchem.2020.126447

Abstract

The inhibitory effect of caffeic acid on the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine (PhIP) was investigated in chemical model systems under microwave heating (MW). A mechanistic study was subsequently carried out to identify the inhibitory mechanism. The results showed that both for conductive heating (CV) and MW, the inhibition of PhIP increased with the concentration of caffeic acid but decreased with the prolongation of heating time. The inhibition on PhIP under MW was always higher than under CV, which were dominated by the difference in dielectric loss (ε″). UPLC-MS analysis showed that caffeic acid releases a CO
molecule to produce 4-vinylcatechol which can form adducts with phenylacetaldehyde, thus reducing its availability for PhIP formation. The structure of adduct was characterized as 3-(3,4-dihydroxyphenyl)-2-phenylbutanal with a molecular weight of 256. The findings indicate that trapping of phenylacetaldehyde by 4-vinylcatechol is a key mechanism of caffeic acid in inhibiting PhIP formation.


RIFM fragrance ingredient safety assessment, phenylacetaldehyde, CAS Registry Number 122-78-1

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 32835729   DOI: 10.1016/j.fct.2020.111658

Abstract

The existing information supports the use of this material as described in this safety assessment. The material (phenylacetaldehyde) was evaluated for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity, skin sensitization, and environmental safety. Data show that phenylacetaldehyde is not genotoxic and provide a calculated margin of exposure (MOE) > 100 for the repeated dose and developmental and reproductive toxicity endpoints. Data from phenylacetaldehyde provided a No Expected Sensitization Induction Level (NESIL) of 590 μg/cm
for the skin sensitization endpoint. The local respiratory toxicity endpoint was completed using the threshold of toxicological concern (TTC) for a Cramer Class I material, and the exposure to phenylacetaldehyde was below the TTC (0.03 mg/kg/day, 0.03 mg/kg/day, and 1.4 mg/day, respectively). The phototoxicity/photoallergenicity endpoint was completed based on data and ultraviolet (UV) spectra; phenylacetaldehyde is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; phenylacetaldehyde was not found to be persistent, bioaccumulative, and toxic (PBT) as per the International Fragrance Association (IFRA) environmental standards and its risk quotients, based on its current volume of use in Europe and North America (i.e., Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]) are <1.


Indole: A Promising Scavenging Agent for Methylglyoxal and Related Carbonyls in Tryptophan Containing Maillard Model Systems

Raheleh Ghassem Zadeh, Varoujan Yaylayan
PMID: 31088047   DOI: 10.1021/acs.jafc.9b02286

Abstract

In situ generation of efficient carbonyl trapping agents from amino acids during food processing can be considered a useful approach to control the accumulation of harmful Maillard reaction products in food. Tryptophan is one such amino acid that can be used to generate carbonyl trapping agents. Indole, the main thermal degradation product of tryptophan, is known to react with simple aldehydes through electrophilic aromatic substitution type reactions mainly at carbon positions 2 and 3 in addition to the ring nitrogen. The ability of indole to scavenge three moles of reactive aldehydes per mole of indole such as formaldehyde, methylglyoxal, and phenylacetaldehyde was investigated using model systems containing tryptophan or indole. The model systems were either (a) heated in an aqueous solution in stainless steel reactors at specified time and temperatures and analyzed by qTOF-MS/MS or (b) directly pyrolyzed and analyzed by GC/MS using isotope labeling technique. Unlike the other aldehydes, the initial alcohol formed with phenylacetaldehyde was able to dehydrate and form an stable conjugated system with the indole. In general, indole was able to capture three moles of paraformaldehyde, three moles of methylglyoxal and three moles of phenylacetaldehyde and suppress the formation of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) generated in a model system.


Changes in Red Wine Composition during Bottle Aging: Impacts of Grape Variety, Vineyard Location, Maturity, and Oxygen Availability during Aging

Xinyi Zhang, Nikolaos Kontoudakis, Katja Šuklje, Guillaume Antalick, John W Blackman, Douglas N Rutledge, Leigh M Schmidtke, Andrew C Clark
PMID: 32066244   DOI: 10.1021/acs.jafc.9b07164

Abstract

This work investigated the influence of grape variety, vineyard location, and grape harvest maturity, combined with different oxygen availability treatments, on red wine composition during bottle aging. Chemometric analysis of wine compositional data (i.e., wine color parameters, SO
, metals, and volatile compounds) demonstrated that the wine samples could be differentiated according to the different viticultural or bottle-aging factors. Grape variety, vineyard location, and grape maturity showed greater influence on wine composition than bottle-aging conditions. For most measured wine compositional variables, the evolution patterns adopted from the viticultural factors were not altered by oxygen availability treatment. However, contrasting evolution patterns for some variables were observed according to specific viticultural factors, with examples including dimethyl sulfide, phenylacetaldehyde, maltol, and β-damascenone for vineyard locations, 2-methylbutanal, 1,4-cineole, and linalool for grape variety, and methanethiol, methional, and homofuraneol for grape maturity.


Horizontal transmission of Metarhizium anisopliae between Spoladea recurvalis (Lepidoptera: Crambidae) adults and compatibility of the fungus with the attractant phenylacetaldehyde

Selpha Opisa, Hannalene du Plessis, Komivi S Akutse, Komi K M Fiaboe, Sunday Ekesi
PMID: 30980879   DOI: 10.1016/j.micpath.2019.04.010

Abstract

The compatibility of the entomopathogenic fungus Metarhizium anisopliae ICIPE 30 which was proved to be pathogenic to adult Spoladea recurvalis, and phenylacetaldehyde (PAA) floral attractant for lepidopteran moths, was investigated under laboratory and field conditions through spatial and temporal separations. Horizontal transmission of M. anisopliae ICIPE 30 between adult S. recurvalis and the number of conidia picked up by a single moth from the autoinoculation device were also determined under laboratory tests. When freshly emerged moths were inoculated with fungal conidia ("donors") and maintained together with an equal number of untreated freshly emerged moths ("recipients") in the laboratory, they were able to transmit infection to untreated moths resulting to 76.9% mortality with an LT
value of 6.9 days. The quantity of conidia a moth could acquire and retain from the autoinoculation device in the laboratory was assessed at 0, 24, 48, and 72 h post-inoculation. The overall mean number of conidia acquired by a single moth was significantly higher immediately after exposure (0 h) (14.3 ± 2.5 × 10
) than at 24, 48, and 72 h after inoculation (F = 10.26, Df = 3,8, P = 0.003), though a single moth still retained 4.6 ± 0.9 × 10
conidia 72 h post inoculation. Laboratory results showed that PAA completely inhibited the germination of the conidia 8 days post exposure, while the conidial viability was not affected in the control treatment without PAA. Under field conditions, the inhibitory effects of PAA on conidial germination was minimized by placing it at a distance of 5-10 cm from M. anisopliae isolate ICIPE 30 conidia. There was no significant difference in conidial germination in the control treatment and in treatments where PAA was placed at 5 cm and 10 cm away from M. anisopliae isolate ICIPE 30. Conidial germination was low in the autoinoculation device that had PAA directly exposed to the fungus. PAA is therefore compatible with M. anisopliae ICIPE 30 for use in integrated management of S. recurvalis, if spatially separated 5 cm away from the fungus and could thus be combined in an autocontamination devices for the control of S. recurvalis.


Phenylacetaldehyde synthase 2 does not contribute to the constitutive formation of 2-phenylethyl-β-D-glucopyranoside in poplar

Jan Günther, Axel Schmidt, Jonathan Gershenzon, Tobias G Köllner
PMID: 31532355   DOI: 10.1080/15592324.2019.1668233

Abstract

In response to herbivory, poplar produces among other compounds the volatile alcohol 2-phenylethanol and its corresponding glucoside 2-phenylethyl-β-D-glucopyranoside. While the free alcohol is released only upon herbivory, the glucoside accumulates also in undamaged leaves, but increases after herbivore feeding. Recently we showed that 2-phenylethanol and its glucoside are biosynthesized via separate pathways in
. The phenylacetaldehyde synthase PtAAS1 plays a central role in the
formation of herbivory-induced volatile 2-phenylethanol, while the phenylalanine decarboxylase PtAADC1 initiates a pathway responsible for the herbivory-induced production of 2-phenylethyl-β-D-glucopyranoside. Besides PtAAS1,
possesses another aromatic aldehyde synthase PtAAS2 with
enzymatic activity comparable to that of PtAAS1. However, in contrast to
, which is exclusively expressed in herbivory-damaged leaves,
was found to be expressed at constant levels in both damaged and undamaged leaves. Thus it has been hypothesized that PtAAS2 provides phenylacetaldehyde as substrate for the constitutive formation of 2-phenylethyl-β-D-glucopyranoside in undamaged
trees. By generating RNAi-mediated
knockdown plants, we show here that despite the similar activities of PtAAS1 and PtAAS2
, the latter enzyme does not contribute to the biosynthesis of 2-phenylethyl-β-D-glucopyranoside
. Based on the recent finding that phenylpyruvic acid accumulates in undamaged poplar leaves, the constitutive formation of the glucoside may now be suggested to proceed via the Ehrlich pathway, which begins with the conversion of phenylalanine into phenylpyruvic acid.


Traceability of Functional Volatile Compounds Generated on Inoculated Cocoa Fermentation and Its Potential Health Benefits

Jatziri Mota-Gutierrez, Letricia Barbosa-Pereira, Ilario Ferrocino, Luca Cocolin
PMID: 31010207   DOI: 10.3390/nu11040884

Abstract

Microbial communities are responsible for the unique functional properties of chocolate. During microbial growth, several antimicrobial and antioxidant metabolites are produced and can influence human wellbeing. In the last decades, the use of starter cultures in cocoa fermentation has been pushed to improve nutritional value, quality, and the overall product safety. However, it must be noted that unpredictable changes in cocoa flavor have been reported between the different strains from the same species used as a starter, causing a loss of desirable notes and flavors. Thus, the importance of an accurate selection of the starter cultures based on the biogenic effect to complement and optimize chocolate quality has become a major interest for the chocolate industry. This paper aimed to review the microbial communities identified from spontaneous cocoa fermentations and focused on the yeast starter strains used in cocoa beans and their sensorial and flavor profile. The potential compounds that could have health-promoting benefits like limonene, benzaldehyde, 2-phenylethanol, 2-methylbutanal, phenylacetaldehyde, and 2-phenylethyl acetate were also evaluated as their presence remained constant after roasting. Further research is needed to highlight the future perspectives of microbial volatile compounds as biomarkers to warrant food quality and safety.


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